Fmoc-D-HoPhe-OH

Stereochemistry Enantiomer Peptide Synthesis

Researchers synthesizing protease-resistant D-peptide therapeutics require enantiomerically pure, non-proteinogenic building blocks that are often backordered. Fmoc-D-HoPhe-OH (CAS 135944-09-1) is the definitive D-homophenylalanine precursor for solid-phase peptide synthesis, resolving stereochemical and supply bottlenecks: • D-configuration confers in vivo proteolytic stability - not achievable with L-isomer or Fmoc-D-Phe-OH substitutes • Extended homophenylalanine side chain (+1 methylene vs. Phe) targets deep hydrophobic binding pockets for high-affinity inhibitor design • Fmoc-protected for seamless, racemization-free SPPS coupling Supplied at ≥98% purity (HPLC), white powder, stored at 2-8°C. Available for immediate global dispatch with full Certificate of Analysis.

Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
CAS No. 135944-09-1
Cat. No. B557666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-HoPhe-OH
CAS135944-09-1
SynonymsFmoc-D-Homophe-OH; 135944-09-1; Fmoc-D-homophenylalanine; (R)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-4-PHENYLBUTANOICACID; FMOC-D-HOMOPHE; FMOC-D-HOPHE-OH; FMOC-D-HPHE-OH; FMOC-D-HOMOPHENYL-ALA; 135994-09-1; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoicacid; (R)-2-(Fmoc-amino)-4-phenylbutyricacid; N-Fmoc-D-homophe-OH; FMOC-D-HFE-OH; FMOC-D-HPH-OH; AC1OFJ58; 47429_ALDRICH; F7170_SIGMA; SCHEMBL800091; 47429_FLUKA; N-FMOC-D-HOMOPHENYLALANINE; CIHPCIUGLIZADU-HSZRJFAPSA-N; MolPort-001-758-358; ZINC4208799; CF-366; MFCD00151917
Molecular FormulaC25H23NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
InChIKeyCIHPCIUGLIZADU-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-HoPhe-OH: Peptide Synthesis Building Block


Fmoc-D-HoPhe-OH (Fmoc-D-homophenylalanine) is a protected, non-proteinogenic amino acid derivative used primarily as a building block in solid-phase peptide synthesis (SPPS) . It features the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the D-stereoisomer of homophenylalanine, an analog of phenylalanine with an additional methylene (-CH2-) group in its side chain, increasing its hydrophobicity and side chain length . The D-configuration is critical for imparting specific biological properties, such as enhanced resistance to proteolytic degradation, compared to its L-isomer counterpart . Commercially, it is supplied with a high purity, typically ≥98.0% (HPLC), and stored at 2-8°C .

Stereochemistry D-enantiomer for chiral peptide synthesis and protease-resistant design
Side chain Extended homophenylalanine for enhanced hydrophobic interactions
SPPS grade Fmoc-protected, high-purity building block for solid-phase peptide synthesis

Why Fmoc-D-HoPhe-OH Cannot Be Substituted


The functional properties of Fmoc-D-HoPhe-OH are dictated by three distinct molecular features: its D-stereochemistry, its extended homophenylalanine side chain, and its Fmoc protecting group . Simply substituting it with a generic Fmoc-protected amino acid, such as Fmoc-D-Phe-OH (which lacks the extra methylene group) or Fmoc-L-HoPhe-OH (the opposite enantiomer), can fundamentally alter the resulting peptide's conformation, hydrophobicity, biological activity, and susceptibility to enzymatic degradation . Therefore, a user seeking to synthesize a specific D-peptide or a peptide-drug conjugate with defined pharmacological properties cannot interchange these compounds without risking significant changes in the research outcome .

Enantiomer mismatch

Using the L-isomer (Fmoc-L-HoPhe-OH) may shift peptide conformation and protease susceptibility, altering biological readouts.

Side-chain length

Shorter phenylalanine analogs (e.g., Fmoc-D-Phe-OH) lack the extra methylene group, potentially reducing hydrophobic pocket occupancy.

Protection chemistry

Non-Fmoc or alternative protecting groups may not be compatible with standard SPPS deprotection and coupling cycles.

Fmoc-D-HoPhe-OH Differentiation Evidence


D- vs. L-Enantiomer Stereochemistry

Fmoc-D-HoPhe-OH is the D-enantiomer of the homophenylalanine amino acid derivative. In contrast, Fmoc-L-HoPhe-OH (CAS 132684-59-4) is the L-enantiomer. While both share the same molecular formula (C25H23NO4) and weight (401.45 g/mol), their distinct spatial arrangement leads to fundamentally different interactions with biological targets . The D-configuration is specifically required for synthesizing D-peptides, which are known for their enhanced resistance to enzymatic degradation compared to L-peptides, a property crucial for the development of stable peptide therapeutics .

D vs L Enantiomer
Class-level inference
D-enantiomer vs L-enantiomer
Non-superimposable mirror image; distinct bioactivity profiles
Supports enantiomer-specific SPPS workflow
Stereochemical attribution requires verification in target peptide
Stereochemistry Enantiomer Peptide Synthesis

Side Chain: Homophenylalanine vs. Phenylalanine

Fmoc-D-HoPhe-OH contains a homophenylalanine backbone (4-phenylbutyric acid), which has an additional methylene (-CH2-) group compared to the standard phenylalanine side chain found in Fmoc-D-Phe-OH [1]. This results in a molecular formula of C25H23NO4 for Fmoc-D-HoPhe-OH versus C24H21NO4 for Fmoc-D-Phe-OH, and a corresponding molecular weight of 401.45 g/mol versus 387.43 g/mol, respectively [2]. The extended side chain increases the molecule's overall hydrophobicity and alters the peptide backbone's conformational flexibility and interactions with hydrophobic pockets in target proteins .

HoPhe vs Phe Side Chain
Head-to-head
C25H23NO4 vs C24H21NO4
+1 CH2 group, +14.02 g/mol; increased hydrophobicity
Alters peptide conformation and hydrophobic binding potential
Impact on binding affinity is context-dependent
Homologation Hydrophobicity Side Chain Length

D-Amino Acid Stability Advantage

The D-configuration of Fmoc-D-HoPhe-OH is a key differentiator for applications requiring enhanced peptide stability. D-amino acids are not recognized by most endogenous proteases, which typically target L-amino acid bonds . Consequently, peptides incorporating D-homophenylalanine demonstrate significantly prolonged half-lives in biological fluids compared to their all-L counterparts. While specific quantitative half-life data for this exact compound is not available in the public domain, it is a well-established class-level principle that D-amino acid incorporation increases resistance to proteolysis .

Protease Resistance
Class-level inference
D-amino acids typically evade endogenous proteases, potentially extending peptide half-life.
Supports stable peptide research context
Requires model-specific validation; no quantitative data for this exact compound
Proteolytic Stability Enzymatic Degradation D-Peptide

Purity and Commercial Availability

For high-fidelity peptide synthesis, a key procurement differentiator is the guaranteed purity specification. Fmoc-D-HoPhe-OH is commonly supplied with a purity of ≥98.0% (HPLC), a standard for reliable SPPS performance . This specification is consistent across multiple reputable suppliers (e.g., Sigma-Aldrich, Aladdin Scientific) and is critical for minimizing side reactions and ensuring high crude peptide purity . Lower purity grades (e.g., 95%) are also available but are typically reserved for less sensitive applications or initial screening .

Purity Specification
Supporting evidence
≥98.0%
by HPLC
Ensures high coupling efficiency in SPPS
Vendor specification; verify by certificate of analysis
Purity Quality Control Solid-Phase Peptide Synthesis

Fmoc-D-HoPhe-OH: Research & Industrial Applications


Stable D-Peptide Therapeutics

Fmoc-D-HoPhe-OH is the essential building block for incorporating D-homophenylalanine into peptide chains via solid-phase peptide synthesis (SPPS) . This application directly leverages its D-stereochemistry, which confers resistance to enzymatic degradation in vivo . Researchers developing peptide-based drugs targeting long half-life requirements, such as enzyme inhibitors or receptor antagonists, will find this compound critical for constructing stable peptide backbones that maintain activity in biological systems for extended periods.

Hydrophobic Peptide-Protein Interactions

The extended homophenylalanine side chain in Fmoc-D-HoPhe-OH provides increased hydrophobicity compared to standard phenylalanine derivatives like Fmoc-D-Phe-OH . This makes it an ideal building block for designing peptides intended to bind deep hydrophobic pockets of target proteins . Applications include the development of potent and selective inhibitors or modulators of protein-protein interactions, where precise spatial and hydrophobic complementarity is essential for high-affinity binding.

Conformationally Constrained Peptide Libraries

The unique conformational properties of the D-homophenylalanine backbone, stemming from the combination of the D-configuration and the extended side chain, make Fmoc-D-HoPhe-OH valuable for synthesizing conformationally constrained or cyclic peptides . These libraries are used in high-throughput screening to discover novel bioactive compounds. The compound's ability to introduce a specific, non-proteinogenic turn or structural motif is a key advantage over more common, flexible amino acid building blocks.

Antihypertensive Drug Precursors

Optically active D-homophenylalanine, for which Fmoc-D-HoPhe-OH is a protected derivative, serves as an important starting material in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Enalapril, Lisinopril, and Quinapril . While Fmoc-D-HoPhe-OH itself is primarily a research reagent, its use in the development and optimization of manufacturing processes for these high-value pharmaceutical intermediates is a key industrial application.

Application
Selection Property
Validation Focus
Protease-resistant peptide synthesis
D-enantiomer incorporation
Enzymatic stability assays
Hydrophobic binding pocket studies
Extended homophenylalanine side chain
Binding affinity and hydrophobicity profiling
Constrained peptide library synthesis
Non-proteinogenic backbone conformation
Structural diversity screening
ACE inhibitor intermediate research
Chiral building block for process chemistry
Stereocontrol and synthetic route development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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